Product packaging for 3-(Aminomethyl)naphthalen-1-amine(Cat. No.:)

3-(Aminomethyl)naphthalen-1-amine

Cat. No.: B11913744
M. Wt: 172.23 g/mol
InChI Key: FLTRMKYCNUDPHB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)naphthalen-1-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B11913744 3-(Aminomethyl)naphthalen-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(aminomethyl)naphthalen-1-amine

InChI

InChI=1S/C11H12N2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6H,7,12-13H2

InChI Key

FLTRMKYCNUDPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)CN

Origin of Product

United States

The Enduring Significance of Naphthalene Derivatives in Modern Chemical Exploration

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, and its derivatives are foundational scaffolds in a multitude of chemical research areas. Their rigid, planar structure and extensive π-electron system impart unique photophysical and chemical properties. nih.gov This has led to their widespread use in the development of dyes, surfactants, and as insecticides. nih.gov In medicinal chemistry, the naphthalene core is a key component in numerous FDA-approved drugs, including propranolol (B1214883) and naproxen, highlighting its importance as a building block in drug discovery. nih.gov

The versatility of the naphthalene structure allows for a wide range of chemical modifications, leading to a broad spectrum of biological activities. nih.gov Researchers have successfully synthesized naphthalene derivatives with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The inherent fluorescence of many naphthalene-based compounds also makes them excellent candidates for the development of chemical sensors and imaging agents. nih.gov Their ability to be functionalized allows for the fine-tuning of their electronic and steric properties, making them adaptable for applications in organic electronics and materials science. nih.gov

The Crucial Role of Aminomethyl Moieties in Synthesis and Material Science

The aminomethyl group (-CH₂NH₂) is a valuable functional group in organic synthesis and the design of novel materials. Its primary amine provides a site for a wide array of chemical transformations, including alkylation, acylation, and the formation of imines and Schiff bases. This reactivity is fundamental to the construction of more complex molecular architectures.

In the realm of medicinal chemistry, the aminomethyl group can participate in crucial hydrogen bonding and electrostatic interactions with biological targets like proteins and enzymes. This can significantly influence a molecule's binding affinity and biological activity. Furthermore, the incorporation of aminomethyl moieties can modulate the solubility and pharmacokinetic properties of drug candidates.

In materials science, the aminomethyl group is utilized to introduce specific functionalities into polymers and other materials. For instance, it can serve as a linking group to attach other molecules or as a site for cross-linking, thereby altering the material's physical and chemical properties.

Current Research Trajectories for 3 Aminomethyl Naphthalen 1 Amine and Its Analogs

Mannich Reaction Strategies for Aminomethylnaphthoquinones

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. libretexts.org The reaction condenses a compound containing a reactive hydrogen (the nucleophile), an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia (B1221849). libretexts.orgorganicreactions.org The product is a β-amino-carbonyl compound known as a Mannich base. libretexts.orgwikipedia.org This reaction is a powerful tool in organic synthesis for forming C-N bonds and is widely applied in the synthesis of various biologically active molecules, including those with a naphthalene core. researchgate.net The introduction of Mannich bases can significantly improve the hydrophilicity and medicinal properties of parent compounds. researchgate.net

Uncatalyzed Multicomponent Condensations Involving Naphthalene Precursors

The Mannich reaction can, in some instances, proceed as a one-pot, three-component condensation without the need for a specific catalyst, particularly with highly reactive substrates. In the context of naphthalene precursors, this typically involves the reaction of an electron-rich naphthalene derivative, such as a naphthol or a naphthylamine, with formaldehyde (B43269) and an amine. The inherent nucleophilicity of the naphthalene ring system, enhanced by activating groups like hydroxyls or amines, can be sufficient to drive the reaction forward. These uncatalyzed, multicomponent reactions are valued for their atom economy and straightforward execution. For instance, the synthesis of various 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives has been achieved through a one-pot condensation of 2-naphthol (B1666908), 2-aminobenzothiazole (B30445) derivatives, and a heteroaryl aldehyde, demonstrating a Mannich-type process on a naphthalene scaffold. nih.gov

Acid-Catalyzed Mannich Reactions for Substituted Aminomethylnaphthoquinones

Acid catalysis is a common and effective strategy for promoting Mannich reactions. The acid facilitates the formation of a highly electrophilic Eschenmoser-like salt or iminium ion from the amine and formaldehyde. wikipedia.orgyoutube.comyoutube.com This iminium ion then readily reacts with the nucleophilic carbon of the naphthalene precursor. wikipedia.org The reaction is typically carried out in the presence of acids like hydrochloric acid or sulfuric acid. youtube.comrsc.org

A relevant example is the synthesis of 3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride, where a naphthalene derivative is reacted with formaldehyde and ammonium (B1175870) chloride under acidic conditions to introduce the aminomethyl group. Similarly, the synthesis of mesophase pitches from naphthalene can be achieved through acid-catalyzed condensation, involving steps like protonation and electrophilic addition, which highlights the role of strong acids in activating naphthalene for C-C bond formation, a principle that extends to C-N bond formation in the Mannich reaction. rsc.org

Metal-Catalyzed Mannich Reactions and Their Efficiency

A wide array of metal catalysts has been developed to improve the efficiency, yield, and selectivity of the Mannich reaction. These catalysts can function as Lewis acids to activate the electrophile or assist in other steps of the catalytic cycle. Transition metal salts, in particular, have been shown to be effective in catalyzing direct three-component Mannich reactions. organic-chemistry.org

Copper complexes have proven especially useful. For example, a catalytic amount of a Cu(OTf)₂-chiral diamine complex facilitates the reaction between N-acylimino esters and silyl (B83357) enol ethers, affording Mannich adducts in high yields and with high enantioselectivities. nih.gov This methodology has been extended to reactions with alkyl vinyl ethers. nih.gov Silver-catalyzed asymmetric Mannich reactions of enol ethers with various imines have also been reported. organic-chemistry.org In the context of naphthalene synthesis, copper-catalyzed borylative cyclization has been used to produce functionalized 1-naphthylamines. researchgate.net Furthermore, nickel catalysts, such as Ni/γ-Al₂O₃, have been employed in the plasma-catalytic reforming of naphthalene, demonstrating the utility of nickel in activating the naphthalene ring system. nih.gov

Metal CatalystReactantsKey Features/AdvantagesReference
Copper(II) Triflate (Cu(OTf)₂) with Chiral DiamineN-acylimino esters, Silyl enol ethersHigh yields and high enantioselectivities for asymmetric synthesis. nih.gov
Silver (Ag) CatalystsEnol ethers, IminesEffective for asymmetric Mannich reactions. organic-chemistry.org
Bismuth (Bi) Complex - (C₄H₁₂N₂)₂[BiCl₆]Cl·H₂OAldehydes, Amines, KetonesEfficient, mild, and solvent-free conditions. organic-chemistry.org
Vanadium Oxide (V₂O₅) on HZSM-5Naphthalene, Hydroxylamine (B1172632)Enables direct, one-step amination of naphthalene to naphthylamine. researchgate.net
Nickel on Alumina (Ni/γ-Al₂O₃)Naphthalene, SteamHigh conversion in plasma-catalytic steam reforming. nih.gov

Exploration of Other Catalytic Approaches for Mannich Base Formation

Beyond metal-based systems, organocatalysis has emerged as a powerful strategy for Mannich reactions, often providing high levels of stereoselectivity. Chiral amino acids, such as proline and its derivatives, are effective organocatalysts. wikipedia.org They can catalyze asymmetric Mannich reactions by forming an enamine intermediate with the carbonyl compound, which then attacks the iminium ion. wikipedia.org Specifically, (S)-proline favors the formation of syn-Mannich products, while modified catalysts like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid have been designed to selectively produce anti-products with excellent diastereo- and enantioselectivities. wikipedia.orgnih.gov

Cinchona alkaloids, another class of organocatalysts, have been successfully used in highly enantioselective Mannich reactions involving malonates and N-Boc imines, operating through cooperative hydrogen bonding catalysis. nih.gov These methods provide convergent routes to optically active β-amino acids and demonstrate the versatility of organocatalysis in constructing complex chiral amines. nih.gov

Plausible Mechanistic Pathways of Mannich Reactions in Naphthalene Systems

The mechanism of the Mannich reaction in naphthalene systems is analogous to the classic pathway. libretexts.orgwikipedia.org The reaction is generally initiated by the formation of an electrophilic iminium ion from the amine and formaldehyde, a process often accelerated by an acid catalyst. youtube.comyoutube.com

Iminium Ion Formation : The amine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent proton transfer and dehydration, typically acid-catalyzed, results in the formation of a resonance-stabilized iminium ion. wikipedia.orgyoutube.com

Nucleophilic Attack by Naphthalene : The electron-rich naphthalene precursor, such as a naphthol or naphthylamine, acts as the carbon nucleophile. The π-system of the naphthalene ring attacks the electrophilic carbon of the iminium ion. This attack typically occurs at an activated position on the ring (e.g., ortho or para to an activating group).

Rearomatization : Following the C-C bond formation, the resulting intermediate, often a Wheland-type intermediate, loses a proton to restore the aromaticity of the naphthalene ring system, yielding the final aminomethylated naphthalene product. wikipedia.org

In organocatalytic versions, such as those using proline, the naphthalene-containing carbonyl compound first forms an enamine with the catalyst. This enamine then serves as the nucleophile to attack the iminium ion. researchgate.net

Alternative Synthetic Routes to Aminomethylnaphthalene Structures

While the Mannich reaction is a primary method for aminomethylation, other synthetic strategies can be employed to produce the 1-amino-3-(aminomethyl)naphthalene scaffold or its precursors. A classical and fundamental approach involves the reduction of a corresponding nitronaphthalene. For example, 1-naphthylamine (B1663977) can be prepared by the reduction of 1-nitronaphthalene (B515781) using reagents like iron in the presence of hydrochloric acid. wikipedia.org This strategy could be adapted by starting with a dinitro- or nitro-cyanomethylnaphthalene precursor, followed by sequential or simultaneous reduction of the nitro and/or cyano groups to the desired amino and aminomethyl functionalities.

More advanced methods for direct amination have also been developed. A notable process is the direct catalytic amination of naphthalene to naphthylamine using hydroxylamine as the aminating agent and a vanadium catalyst (V₂O₅/HZSM-5) under mild conditions, achieving high yields. researchgate.net This method offers a more atom-economical alternative to traditional nitration-reduction sequences. researchgate.net Additionally, modern cross-coupling and functionalization techniques provide new pathways. For instance, palladium-catalyzed regioselective halogenation of 1-naphthaldehydes can be directed to either the C2 or C8 position, creating versatile intermediates for further functionalization. researchgate.net Silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives provides another direct route to poly-aminated naphthalene structures. researchgate.net

Synthetic Routes to this compound and its Derivatives

The synthesis of this compound and its analogues involves a variety of strategic chemical transformations. These methods are crucial for accessing this important molecular scaffold, which serves as a building block in medicinal chemistry and materials science. The following sections detail key synthetic methodologies, from the reduction of nitrile precursors to sophisticated carbon-nitrogen bond-forming reactions.

1 Hydrogenation of Nitrile Precursors to Aminomethyl Functionalities

The transformation of a nitrile group into a primary aminomethyl group is a fundamental method for synthesizing compounds like this compound. This conversion is most commonly achieved through catalytic hydrogenation. The precursor, 1-amino-3-cyanonaphthalene, can be reduced to the target diamine under specific reaction conditions.

Raney® nickel is a widely utilized heterogeneous catalyst for the hydrogenation of nitriles to primary amines. acs.orgwikipedia.org Developed by Murray Raney, this spongy, fine-grained nickel catalyst is prepared by leaching aluminum from a nickel-aluminum alloy. acs.orgrasayanjournal.co.in Its high surface area and the hydrogen absorbed within its pores contribute to its high catalytic activity. wikipedia.org

The industrial application of Raney nickel includes the reduction of various nitriles, such as adiponitrile (B1665535) to hexamethylenediamine, a precursor to nylon. wikipedia.org The process for hydrogenating nitriles often requires careful control of reaction conditions to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. The reaction is typically carried out in a solvent that can dissolve the nitrile substrate, under hydrogen pressure, and often in the presence of a base.

For instance, the hydrogenation of dinitriles to diamines has been effectively carried out using doped Raney nickel catalysts. The addition of a second metal, such as chromium or titanium, can modify the catalyst's selectivity. google.com Conditions can involve temperatures ranging from 50°C to 180°C and hydrogen pressures that can be as high as 14 MPa, often in the presence of an inorganic base like sodium hydroxide (B78521) (NaOH). google.com

Table 1: General Conditions for Raney Nickel Catalyzed Nitrile Hydrogenation

ParameterTypical Range/ConditionPurpose
Catalyst Raney® Nickel (optionally doped)Facilitates the addition of hydrogen across the C≡N triple bond.
Hydrogen Pressure 0.35 - 14 MPaProvides the necessary hydrogen gas for the reduction.
Temperature 50 - 180 °CIncreases reaction rate; optimum temperature varies by substrate.
Solvent Alcohols, Ethers, or AmmoniaDissolves the nitrile and facilitates the reaction.
Additive Inorganic Base (e.g., NaOH)Suppresses the formation of secondary and tertiary amine byproducts.

This table presents generalized conditions based on literature for nitrile hydrogenation. google.com

2 Nucleophilic Substitution Reactions in Halogenated Naphthalene Systems

Nucleophilic substitution on a halogenated naphthalene represents a potential, though less commonly documented, pathway for introducing an aminomethyl group. In theory, a halo-naphthalene, such as 1-amino-3-bromonaphthalene, could react with a nucleophile like the aminomethyl anion or its synthetic equivalent. However, direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is challenging. The reaction typically requires either strong activation by electron-withdrawing groups positioned ortho or para to the leaving group or harsh reaction conditions. For the synthesis of this compound, where the ring is substituted with an electron-donating amino group, classical SNAr pathways are not favored.

Alternative metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination discussed in section 2.2.4, have become the preferred methods for forming C-N bonds on aromatic scaffolds, largely supplanting traditional nucleophilic substitution approaches for this type of transformation.

3 Electrochemical Rearrangement Reactions for Aminomethyl Group Migration

Electrochemical methods offer a green and often milder alternative to traditional chemical reactions. Rearrangement reactions, which alter the carbon skeleton or migrate functional groups within a molecule, can be initiated electrochemically. The Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom, is a classic example. organic-chemistry.org

Recent advancements have led to the development of electrochemical Hofmann rearrangements. rsc.orgnih.gov This approach avoids the use of highly corrosive and toxic reagents like elemental bromine, instead using mediators like sodium bromide (NaBr) or potassium bromide (KBr) in an electrochemical cell. rsc.orgnih.gov The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed or reacts with an alcohol to yield an amine or a carbamate (B1207046), respectively.

While there are no specific reports detailing the electrochemical migration of an aminomethyl group on a naphthalene system, one can propose a hypothetical pathway. A precursor such as 1-aminonaphthalene-3-carboxamide could potentially undergo an electrochemical Hofmann-type rearrangement. This would generate an isocyanate intermediate, which upon workup would yield 3-aminonaphthalen-1-amine, a structural isomer of the target compound. This highlights the potential of electrochemical methods for accessing various amine substitution patterns on the naphthalene scaffold, even if the direct synthesis of this compound via this specific migration has not been explicitly demonstrated.

Table 2: Key Features of Electrochemical Hofmann Rearrangement

FeatureDescriptionReference
Principle Conversion of a primary amide to an amine or carbamate via an isocyanate intermediate. nih.gov
Mediator Typically NaBr or KBr, avoiding hazardous reagents like Br₂. rsc.org
Conditions Mild, often performed at room temperature in an undivided cell. nih.gov
Advantages Green chemistry approach, high atom economy, good functional group tolerance. rsc.orgnih.gov

4 Buchwald-Hartwig Amination for C-N Bond Construction in Naphthalene Scaffolds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has been successfully applied to naphthalene scaffolds to introduce amine functionalities. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

This method has been used to introduce polar groups onto a naphthalene scaffold by coupling various secondary aromatic amines. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields. For example, the use of bidentate ligands and strong bases like sodium-tert-butoxide can influence the reaction's efficiency. nih.gov In some cases, palladium(II) acetate (B1210297) has been shown to be a more efficient catalyst precursor than tris(dibenzylideneacetone)dipalladium. nih.gov

Solvent-free approaches using a vibratory ball mill have also been developed for Buchwald-Hartwig aminations on naphthalene diimide cores, demonstrating the versatility and environmental benefits of this reaction. researchgate.net These solid-state reactions can proceed in as little as one hour and are tolerant to air and moisture.

Table 3: Example of Buchwald-Hartwig Amination on a Naphthalene System

Aryl HalideAmineCatalyst/LigandBaseSolventYieldReference
Naphthalene DerivativeSecondary Aromatic AminePd(OAc)₂ / LigandNaOtBuDioxaneModerate to Good nih.gov
2,6-Dibromo-Naphthalene DiimideCarbazolePd(OAc)₂K₃PO₄None (Ball Mill)36% researchgate.net
2,6-Dibromo-Naphthalene DiimideDi-p-anisylaminePd(OAc)₂K₃PO₄None (Ball Mill)44% researchgate.net

This table summarizes findings from studies on Buchwald-Hartwig amination on naphthalene-based structures.

5 Cyclization Reactions for Naphthylamine Synthesis

Cyclization reactions provide a powerful means to construct the fused ring system of naphthalenes and their amino derivatives from acyclic or monocyclic precursors. One effective strategy is the electrophilic cyclization of specifically designed alkynes. For instance, substituted naphthalenes can be prepared regioselectively under mild conditions by the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. rasayanjournal.co.in This method utilizes electrophiles like iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS) to induce ring closure. The reaction accommodates various functional groups and has been extended to synthesize more complex fused systems. rasayanjournal.co.in

Another important approach is the iridium-catalyzed N-heterocyclization of naphthylamines with diols to produce benzoquinoline and benzoindole derivatives. mdpi.com For example, the reaction of 1-naphthylamine with 1,3-propanediol, catalyzed by an iridium(III) chloride/BINAP system, can yield 7,8-benzoquinoline quantitatively. mdpi.com The choice of ligand significantly influences the reaction's success. These reactions represent a direct method for building additional heterocyclic rings onto a pre-existing naphthylamine core.

6 Betti Condensation for Chiral Aminomethylnaphthols

The Betti condensation is a classic multi-component reaction (MCR) that provides a straightforward route to 1-(α-aminobenzyl)-2-naphthols, often referred to as "Betti bases". wikipedia.orggoogle.com This reaction typically involves the one-pot condensation of 2-naphthol, an aldehyde, and an amine (often ammonia or a primary/secondary amine). wikipedia.org

A key application of this reaction is in asymmetric synthesis, where the use of a chiral amine component allows for the diastereoselective preparation of chiral aminomethylnaphthols. acs.orggoogle.comrsc.org For example, the three-component condensation of a steroidal 2-naphthol analogue with an aldehyde (like 2-methoxybenzaldehyde) and a chiral amine (like (S)-(-)-1-phenylethan-1-amine) can produce structurally diverse aminomethylnaphthols with high diastereoselectivity. acs.orggoogle.comrsc.org The absolute configurations of these products are often confirmed using advanced NMR techniques and X-ray crystallography. acs.orggoogle.comrsc.org These chiral aminomethylnaphthols have proven to be valuable as pre-catalysts in enantioselective additions, such as the addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excesses. acs.orggoogle.comrsc.org

Table 4: Components of a Diastereoselective Betti Condensation

ComponentExampleRoleReference
Naphthol Deoxy-isoequilenine (steroidal 2-naphthol analogue)Naphthalene scaffold source acs.orggoogle.comrsc.org
Aldehyde 2-Methoxybenzaldehyde or 2-PyridinecarboxaldehydeProvides the benzylic carbon and substituent acs.orggoogle.comrsc.org
Chiral Amine (S)-(-)-1-Phenylethan-1-amineInduces chirality and provides the amino group acs.orggoogle.comrsc.org

This table outlines the components used in the synthesis of chiral aminomethylnaphthols as described in the cited literature.

General Reaction Pathways Involving the Aminomethyl Group

The aminomethyl group, being a primary amine attached to a naphthalene ring via a methylene (B1212753) bridge, exhibits reactivity typical of other primary amines. libretexts.org These reactions are fundamental to the chemical behavior of this compound and its derivatives.

One of the most basic reactions is salt formation . Like other amines, the aminomethyl group can react with acids to form ammonium salts. This is a reversible process that is crucial for understanding the compound's behavior in acidic environments. msu.edu

The lone pair of electrons on the nitrogen atom makes the aminomethyl group nucleophilic . libretexts.org This allows it to participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides to form secondary, tertiary, and even quaternary ammonium salts. libretexts.org It can also react with acyl chlorides and acid anhydrides in violent reactions, even in the cold, to form amides. libretexts.org

The aminomethyl group can also undergo oxidation . For example, a related compound, 3-(aminomethyl)naphthalene-1-carboxylic acid hydrochloride, can be oxidized to form naphthalene-1,3-dicarboxylic acid. Another significant transformation is the conversion of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles. This process involves two consecutive β-H eliminations and a subsequent dearomative hydride addition. acs.org

Furthermore, the aminomethyl group can be involved in aminomethylation reactions . These reactions introduce an aminomethyl group onto another molecule and are valuable in organic synthesis. researchgate.net The reactivity of the aminomethyl group can be influenced by the nature of the substituents on the naphthalene ring and the reaction conditions.

Nucleophilic and Electrophilic Reactivity Profiles of the Naphthalene Amine Core

The naphthalen-1-amine core of the molecule is a highly activated aromatic system, making it susceptible to both nucleophilic and electrophilic attack. The amino group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution (EAS) by donating electrons to the aromatic ring. numberanalytics.com

Electrophilic Aromatic Substitution (EAS):

The amino group directs incoming electrophiles to the ortho and para positions. numberanalytics.com In the case of naphthalen-1-amine, the most reactive position for electrophilic substitution is the C4 (para) position, followed by the C2 (ortho) position. This is because the carbocation intermediate formed during attack at these positions is more stabilized by resonance. cutm.ac.inlibretexts.org Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2). numberanalytics.com

Halogenation: Introduction of a halogen atom (e.g., Cl, Br). numberanalytics.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. However, aniline (B41778) itself does not undergo Friedel-Crafts reactions due to salt formation with the Lewis acid catalyst. byjus.com

The high reactivity of the aromatic amine can sometimes be a challenge, leading to multiple substitutions. byjus.comresearchgate.net To achieve monosubstitution, the activating effect of the amino group can be controlled by protecting it, for example, by acetylation with acetic anhydride. byjus.com

Nucleophilic Aromatic Substitution (SNAr):

While less common than EAS, the naphthalene amine core can undergo nucleophilic aromatic substitution, particularly if the ring is substituted with strong electron-withdrawing groups. Research has shown that N-aryl-4-substituted-1,8-naphthalimides can react with nucleophilic primary amines, resulting in an apparent substitution at the nitrogen atom. wisconsin.edu

Radical Processes and Their Implications in Naphthalene Amine Transformations

Naphthalene amines can participate in radical reactions, often initiated by photochemical or electrochemical means. These processes can lead to a variety of products and have implications for the compound's stability and potential applications.

The oxidation of naphthalene initiated by hydroxyl radicals can lead to the formation of various oxygenated products, including naphthoquinones. researchgate.net While specific studies on this compound are limited, the general reactivity of naphthalene derivatives provides insight. For example, the reaction of naphthalene with the hydroxyl radical can produce 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone. researchgate.net

Electron transfer from an amine to an excited state of naphthalene can lead to the formation of a naphthalene radical ion. chempedia.info This radical ion can then undergo further reactions. For instance, photo-excited naphthalene can be reduced by triethylamine (B128534) to yield dihydronaphthalenes, likely through an electron-transfer mechanism. rsc.org

The generation of NDI (naphthalenediimide) moiety radicals within a metal-organic framework has been shown to cause distinct visual chromic responses to amine vapors, light, and electrical stimuli. acs.org This highlights the potential of radical processes in the development of sensory materials.

Electrochemical Behavior and Redox Mechanisms of Substituted Naphthalene Amines

The electrochemical properties of substituted naphthalene amines are of interest for their potential use in organic electronics and sensor applications. researchgate.net The presence of the amino groups, which are electron-donating, significantly influences the redox behavior of the naphthalene core.

Diarylamine-substituted naphthalenes have attracted interest for their potential as redox materials and in organic light-emitting diodes (OLEDs). researchgate.net The electrochemical behavior of these compounds is often studied using techniques like cyclic voltammetry (CV).

The redox potential of substituted naphthalenes is affected by the nature of the substituents. Electron-donating groups, such as amino and methyl groups, tend to shift the oxidation potential to more negative values, making the compound easier to oxidize. wikipedia.org Conversely, electron-withdrawing groups shift the potential in the anodic (more positive) direction. wikipedia.org

Studies on naphthyl-substituted amine functionalized ionic liquids have shown that these materials can facilitate rapid electron shuttling, which is beneficial for applications in biosensors. nih.gov The electrochemical reduction of naphthalene diimide derivatives has also been investigated, revealing reversible or quasi-reversible processes that lead to the formation of radical anions and dianions. nih.gov

Acid-Base Equilibria and Protonation/Deprotonation Dynamics

The presence of two amino groups in this compound means that its acid-base behavior is characterized by multiple pKa values. The basicity of the aminomethyl group and the aromatic amino group will differ due to the different electronic environments.

The pKa value is a measure of the strength of an acid in solution. libretexts.org The equilibrium position of an acid-base reaction can be predicted by comparing the pKa values of the acids on both sides of the equilibrium. pharmacy180.com

For a molecule with multiple basic sites, such as this compound, the protonation and deprotonation will occur in a stepwise manner. The more basic amino group will be protonated first. In general, aliphatic amines are more basic than aromatic amines because the lone pair of electrons on the nitrogen in aromatic amines is delocalized into the aromatic ring, making it less available for protonation. colorado.edu Therefore, the aminomethyl group is expected to be more basic than the naphthalen-1-amine group.

The acid-base equilibria of similar compounds, such as 2-(aminomethyl)benzimidazole, have been studied using techniques like NMR spectroscopy, which allows for the determination of the pKa values and the deprotonation mechanism. scielo.org.mx Such studies reveal multiple pKa values corresponding to the different protonation states of the molecule. scielo.org.mx

Photochemical Reactivity and Quenching Mechanisms of Aminomethylnaphthalene Derivatives

The photochemical properties of aminomethylnaphthalene derivatives are influenced by the naphthalene core, which is a well-known chromophore. Upon absorption of light, these molecules can undergo various photochemical reactions, including fluorescence, intersystem crossing, and photochemical transformations.

Naphthalene and its derivatives can be photochemically reduced. For instance, photo-excited naphthalene can be reduced by triethylamine to form dihydronaphthalenes, likely via an electron-transfer mechanism. rsc.org

The fluorescence of naphthalene derivatives can be quenched by various mechanisms. For example, the fluorescence of 1-methyl-aminomethyl naphthalene, a fluorescent dye that emits intense blue fluorescence, can be quenched in the presence of certain molecules. chemicalbook.com

Studies on naphthol-naphthalimide conjugates have shown that upon excitation, these molecules can undergo inefficient photochemical reactions to produce quinone methides (QMs). nih.gov These reactions can compete with other photophysical processes such as fluorescence resonance energy transfer (FRET). nih.gov The investigation of such photochemical pathways is crucial for understanding the potential applications of these compounds in areas like photodynamic therapy and molecular sensing.

Derivatives and Functionalization Strategies of 3 Aminomethyl Naphthalen 1 Amine

Synthesis of Variously Substituted Mannich Base Derivatives from Naphthalene (B1677914) Scaffolds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction is a powerful tool for the aminomethylation of various substrates. In the context of naphthalene scaffolds, derivatives of 1-naphthylamine (B1663977) can be utilized to synthesize a diverse range of Mannich bases.

The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack by the enol form of a carbonyl compound or another nucleophilic substrate. The resulting products are β-amino carbonyl compounds, known as Mannich bases. These bases are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Research has demonstrated the synthesis of Mannich bases from various naphthalene derivatives. For instance, the reaction of 2-naphthol (B1666908) with formaldehyde (B43269) and a secondary amine is a classic example of a modified Mannich reaction, yielding 1-(dialkylaminomethyl)-2-naphthols. While direct examples using 3-(aminomethyl)naphthalen-1-amine as the amine component are not extensively documented in readily available literature, the principle of the Mannich reaction allows for its participation. Both the primary amine and the aminomethyl group could potentially react, leading to a variety of products depending on the reaction conditions and the stoichiometry of the reactants.

A study on the synthesis of Mannich bases from flavones and flavanones highlighted that the reaction occurs at specific positions based on the electronic and steric properties of the substrate. mdpi.com In the case of this compound, the reactivity of the two amine groups would need to be carefully controlled to achieve selective functionalization.

Table 1: Examples of Mannich Base Syntheses from Naphthalene Derivatives

Naphthalene SubstrateAmineAldehydeProductReference
2-NaphtholPiperidineFormaldehyde1-(Piperidin-1-ylmethyl)naphthalen-2-ol
2-NaphtholMorpholineFormaldehyde1-(Morpholinomethyl)naphthalen-2-ol
1-Naphthol (B170400)Various secondary aminesVarious aromatic aldehydes2-((Alkyl/arylamino)(aryl)methyl)naphthalen-1-ol libretexts.org

This table presents representative examples of Mannich reactions on naphthalene scaffolds. The specific use of this compound as the amine component would yield analogous structures.

Functionalization via Alkylation and Arylation of the Naphthalene Ring

The naphthalene ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various alkyl and aryl groups. The positions of substitution are directed by the activating and directing effects of the amino and aminomethyl substituents. Both groups are activating and ortho-, para-directing. In the case of 1-naphthylamine, electrophilic substitution preferentially occurs at the C4 (para) and C2 (ortho) positions. For this compound, the substitution pattern would be influenced by the combined directing effects of both the 1-amino and 3-aminomethyl groups.

One of the challenges in the direct functionalization of arylamines is their high reactivity, which can lead to overreaction and the formation of multiple substitution products. libretexts.org To control the reactivity and achieve selective functionalization, the amino group can be protected, for example, by acetylation to form an acetanilide. This attenuates the activating effect of the amino group and allows for more controlled substitution. libretexts.org

Recent advances in catalysis have provided efficient methods for the C-H functionalization of naphthalene derivatives. For instance, cobalt-catalyzed C(sp2)–H alkoxylation of 1-naphthylamine derivatives has been developed, offering a route to synthesize aryl ethers. dp.tech Similarly, palladium-catalyzed enantioselective α-C–H arylation of amines has been reported, which could be adapted for the functionalization of the aminomethyl group. derpharmachemica.com

Table 2: Examples of Naphthalene Ring Functionalization

Naphthalene DerivativeReagentCatalyst/ConditionsProductReference
1-NaphthylamineIron and Hydrochloric AcidReduction1-Nitronaphthalene (B515781) is reduced to 1-naphthylamine ccspublishing.org.cn
1-NaphthylamineFerric chlorideOxidationBlue precipitate ccspublishing.org.cn
1-NaphthylamineChromic acidOxidation1,4-Naphthoquinone ccspublishing.org.cn
1-NaphthylamineSodium in boiling amyl alcoholReductionTetrahydro-1-naphthylamine ccspublishing.org.cn

This table illustrates various reactions involving the functionalization of the naphthalene ring, which are applicable to derivatives like this compound.

Preparation of Schiff Base Analogues Incorporating the Naphthalene Amine Moiety

Schiff bases are compounds containing a carbon-nitrogen double bond (imine or azomethine group) and are typically formed by the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). nih.govwordpress.com The primary amino group of this compound can readily react with various aldehydes and ketones to form the corresponding Schiff base analogues. The aminomethyl group, being a primary amine as well, could also participate in this reaction, potentially leading to the formation of bis-Schiff bases if the reaction conditions are appropriate.

The synthesis of Schiff bases is often carried out in a suitable solvent like ethanol, and the reaction can be catalyzed by the addition of a small amount of acid. chempedia.info These reactions are generally reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by azeotropic distillation.

Schiff bases derived from naphthalene amines have been extensively studied due to their interesting chemical properties and biological activities. For example, Schiff bases have been synthesized from 1-naphthylamine and various substituted aldehydes, and their structures have been confirmed by spectroscopic methods. msu.edursc.org These compounds often exhibit fluorescence and have been investigated for applications in materials science and as chemosensors.

Table 3: Synthesis of Schiff Bases from 1-Naphthylamine

1-NaphthylamineCarbonyl CompoundProduct NameReference
1-NaphthylamineVanillin (B372448)(E)-4-(((naphthalen-1-yl)imino)methyl)-2-methoxyphenol msu.edu
1-NaphthylamineSalicylaldehyde2-(((naphthalen-1-yl)imino)methyl)phenol chempedia.info
1-Naphthylamine2-Hydroxy-1-naphthaldehyde (B42665)1-(((naphthalen-1-yl)imino)methyl)naphthalen-2-ol chempedia.info
1-NaphthylamineBenzaldehydeN-benzylidenenaphthalen-1-amine chempedia.info

This table provides examples of Schiff bases synthesized from 1-naphthylamine. Similar reactions can be performed with this compound to generate a variety of Schiff base analogues.

Incorporation into Polymeric Structures via Condensation Reactions

The difunctional nature of this compound, possessing two primary amine groups, makes it a suitable monomer for the synthesis of polyamides through condensation polymerization. Polyamides are a class of polymers characterized by the presence of amide linkages (-CO-NH-) in the polymer backbone. They can be synthesized by the reaction of a diamine with a dicarboxylic acid or, more commonly, a diacyl chloride. libretexts.org

The low-temperature solution polycondensation is a widely used method for preparing aromatic polyamides. chempedia.info In this method, the diamine is reacted with a diacyl chloride in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often in the presence of an acid acceptor like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride gas evolved during the reaction. The properties of the resulting polyamide, such as its thermal stability, solubility, and mechanical strength, are highly dependent on the structure of the monomers.

While specific studies on the polymerization of this compound are not abundant in the literature, the general principles of polyamide synthesis can be applied. For instance, reacting this compound with terephthaloyl chloride or isophthaloyl chloride would be expected to yield aromatic polyamides containing the naphthalene moiety. ccspublishing.org.cn The incorporation of the bulky and rigid naphthalene unit into the polymer backbone can significantly influence the polymer's properties, potentially leading to materials with high thermal stability and specific optical or electronic characteristics.

Interfacial polymerization is another technique that could be employed, where the reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other the diacyl chloride. libretexts.org This method has been used to synthesize porous poly(1-naphthylamine). libretexts.org

Table 4: General Scheme for Polyamide Synthesis

Diamine MonomerDiacyl Chloride MonomerPolymer StructurePolymer Class
This compoundTerephthaloyl chloride-[NH-CH₂-(C₁₀H₆)-NH-CO-(C₆H₄)-CO]n-Aromatic Polyamide
This compoundAdipoyl chloride-[NH-CH₂-(C₁₀H₆)-NH-CO-(CH₂)₄-CO]n-Aliphatic-Aromatic Polyamide

This table illustrates the expected polyamide structures from the condensation polymerization of this compound with representative diacyl chlorides.

Design and Synthesis of Fluorophore-Modified Naphthalene Amines

Naphthalene derivatives are well-known for their fluorescent properties, and this characteristic can be tuned by chemical modification. The amino groups of this compound serve as excellent handles for the attachment of fluorophores or for the direct modification of the naphthalene system to create new fluorescent probes.

The fluorescence of N-phenyl-1-naphthylamine, for example, is sensitive to the polarity of its environment, making it a useful probe for studying biological membranes. libretexts.orgrsc.org The introduction of various substituents onto the naphthalene ring or the amino groups can significantly alter the excitation and emission wavelengths, as well as the quantum yield of the resulting fluorophore.

Common strategies for creating fluorophore-modified naphthalene amines include:

Reaction with fluorescent dyes containing amine-reactive groups: The primary amine groups of this compound can be readily labeled with a wide variety of commercially available fluorescent dyes that possess amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. nih.gov

Synthesis of new fluorescent systems: The naphthalene amine itself can be a core component of a new fluorophore. For instance, condensation with specific aldehydes can lead to fluorescent Schiff bases. Furthermore, the amino groups can be part of a donor-pi-acceptor (D-π-A) system, where the naphthalene ring acts as the π-bridge.

The design and synthesis of such fluorophore-modified derivatives are of great interest for applications in biological imaging, sensing, and as active components in organic light-emitting diodes (OLEDs). libretexts.org

Table 5: Examples of Fluorescent Naphthalene Derivatives

Naphthalene DerivativeModificationApplicationReference
N-Phenyl-1-naphthylamine-Fluorescent probe for membrane studies libretexts.orgrsc.org
1-Naphthylamine-Fluorescent compound (Ex: 316 nm, Em: 434 nm)
Bis(4-(2-(3,3-dicyanomethylene-5,5-dimethyl-1-cyclohexylidene)vinyl)phenyl)(1-naphthyl)amineDicyanomethylene and cyclohexylidene substitutionRed fluorescent material for OLEDs libretexts.org

This table showcases examples of fluorescent properties and applications of modified naphthalene amines.

N-Substitution and Ring Functionalization of Aminomethylnaphthalenes for Targeted Properties

The targeted modification of this compound through N-substitution and ring functionalization is a key strategy for developing new molecules with specific biological activities or material properties.

N-Substitution: The primary amine groups can be functionalized through various reactions, including:

Acylation: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. This is a common strategy in drug design to modify the pharmacokinetic and pharmacodynamic properties of a molecule. For example, N-acylation can alter the solubility, stability, and receptor binding affinity.

Alkylation and Arylation: Introduction of alkyl or aryl groups on the nitrogen atoms can be achieved through reactions with alkyl halides or through more advanced catalytic methods. These modifications can influence the basicity of the amines and the steric and electronic properties of the molecule.

Ring Functionalization: As discussed in section 4.2, the naphthalene ring can be functionalized via electrophilic substitution reactions. The position of the new substituent is influenced by the directing effects of the existing amino and aminomethyl groups. By carefully choosing the reaction conditions and reagents, it is possible to introduce a variety of functional groups, such as nitro, halogen, or sulfonyl groups. These groups can then be further modified to create a wide range of derivatives. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and replaced with various other functionalities. libretexts.org

The combination of N-substitution and ring functionalization provides a powerful platform for generating libraries of compounds for screening in drug discovery programs or for developing new materials with tailored properties. For example, derivatives of 1-naphthol have been synthesized and evaluated as antioxidants and enzyme inhibitors. Analogous strategies applied to this compound could lead to the discovery of new bioactive compounds.

Coordination Chemistry of 3 Aminomethyl Naphthalen 1 Amine and Its Ligands

Synthesis and Characterization of Transition Metal Complexes with Naphthalene (B1677914) Amine Ligands

The synthesis of transition metal complexes involving naphthalene amine ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Schiff base ligands derived from naphthalene precursors are a prominent class of compounds in this area. For instance, a new Schiff base, [1-((2-(1H-indol-3-yl)ethylimino)methyl)naphthalene-2-ol] (HL), was synthesized by condensing 2-hydroxy-1-naphthaldehyde (B42665) with (2-(1H-indol-3-yl)ethylamine). This ligand was then used to prepare a series of transition metal complexes with the general formulas [Pt(IV)Cl2(L)2], [Re(V)Cl2(L)2]Cl, and [Pd(L)2], as well as 2K[M(II)Cl2(L)2] where M can be Co, Ni, or Cu. researchgate.net These complexes were characterized by FT-IR, UV-visible, 13C & 1H NMR, and mass spectrometry, which suggested that the ligand acts in a bidentate fashion in all cases. researchgate.net

Another example involves the synthesis of a hexadentate Schiff base tripodal ligand through the condensation of tris(2-aminoethyl)amine (B1216632) and 2-hydroxy-1-naphthaldehyde. researchgate.net This ligand's coordination behavior with Fe(III), Al(III), and Cr(III) was studied using potentiometric and spectrophotometric methods. researchgate.net

In a different study, complexes of Cu(II), Zn(II), Ni(II), Cr(III), and Fe(III) were prepared using a Schiff base ligand derived from vanillin (B372448) and 2-aminophenol (B121084). core.ac.uk The metal chlorides were mixed with the ligand in ethanolic solutions to yield the final complexes. core.ac.uk Characterization through elemental analysis, magnetic susceptibility, molar conductance, and various spectroscopic methods indicated an octahedral geometry for the Zn(II), Ni(II), and Cr(III) complexes. core.ac.uk

Similarly, a novel Schiff base, 8-[(z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2h-chromen-2-one, was used to synthesize complexes with Cu(II), Ni(II), Co(II), and Zn(II) ions. researchgate.net Spectroscopic and analytical data pointed towards an octahedral geometry for all the synthesized complexes. researchgate.net

The following table summarizes the synthesis and characterization of some representative transition metal complexes with naphthalene amine-related ligands.

LigandMetal IonsCharacterization TechniquesProposed Geometry
[1-((2-(1H-indol-3-yl)ethylimino)methyl)naphthalene-2-ol]Pt(IV), Re(V), Pd(II), Co(II), Ni(II), Cu(II)FT-IR, UV-Vis, NMR, Mass SpectrometryNot specified
Schiff base from tris(2-aminoethyl)amine and 2-hydroxy-1-naphthaldehydeFe(III), Al(III), Cr(III)UV-Vis, IR, NMR, Mass Spectrometry, Elemental AnalysisNot specified
Schiff base from vanillin and 2-aminophenolCu(II), Zn(II), Ni(II), Cr(III), Fe(III)Elemental Analysis, Magnetic Susceptibility, Molar Conductance, FT-IR, UV-Vis, Atomic AbsorptionOctahedral for Zn(II), Ni(II), Cr(III)
8-[(z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2h-chromen-2-oneCu(II), Ni(II), Co(II), Zn(II)IR, UV-Vis, 1H-NMR, Mass Spectrometry, Elemental AnalysisOctahedral

Elucidation of Ligand Binding Modes and Coordination Geometries

Understanding how ligands bind to metal centers and the resulting coordination geometries is fundamental to predicting the properties and reactivity of metal complexes. For ligands derived from 3-(aminomethyl)naphthalen-1-amine, several binding modes are possible.

In many cases, these ligands act as bidentate chelators, coordinating to the metal ion through two donor atoms. For example, in the complexes formed with the Schiff base [1-((2-(1H-indol-3-yl)ethylimino)methyl)naphthalene-2-ol], spectroscopic evidence points to bidentate coordination for all the synthesized metal complexes. researchgate.net Similarly, the Schiff base synthesized from vanillin and 2-aminophenol coordinates to metal ions through the phenolic oxygen and the azomethine nitrogen. core.ac.uk The substantial lowering of the C=N stretching frequency in the IR spectra of the complexes compared to the free ligand is a clear indication of the azomethine nitrogen's involvement in coordination. core.ac.uk

The formation of different species in solution as a function of pH can also provide insights into the coordination behavior. For a tripodal ligand with Fe(III), Cr(III), and Al(III), potentiometric studies revealed the formation of various protonated and deprotonated complex species, such as MLH3, MLH2, MLH, and ML, as the pH increases. nih.gov This step-wise deprotonation and coordination of different donor groups highlights the versatility of these ligands.

Ligand SystemMetal Ion(s)Binding ModeCoordination Geometry
[1-((2-(1H-indol-3-yl)ethylimino)methyl)naphthalene-2-ol]Pt(IV), Re(V), Pd(II), Co(II), Ni(II), Cu(II)BidentateNot specified
Schiff base from vanillin and 2-aminophenolCu(II), Zn(II), Ni(II), Cr(III), Fe(III)Bidentate (phenolic O, azomethine N)Octahedral for Zn(II), Ni(II), Cr(III)
8-[(z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2h-chromen-2-oneCu(II), Ni(II), Co(II), Zn(II)BidentateOctahedral
Tripodal Schiff base from tris(2-aminoethyl)amine and 2-hydroxy-1-naphthaldehydeFe(III), Al(III), Cr(III)HexadentateNot specified

Investigations into Interactions with Various Metal Ions and Metal Nanoparticles

The ability of amine-functionalized compounds to interact with a wide range of metal ions and even metal nanoparticles is a key area of research, with potential applications in sensing, catalysis, and materials science.

The complexation ability of a hexadentate Schiff base ligand with Fe(III), Al(III), and Cr(III) was quantitatively assessed by determining the pM values, which represent the negative logarithm of the free metal ion concentration at a specific pH. nih.gov The ligand exhibited a high pM value of 21.82 for Fe(III) at pH 7.4, indicating a strong binding affinity. This value was significantly higher than those for Al(III) (14.93) and Cr(III) (15.28), demonstrating the ligand's selectivity for Fe(III). nih.gov

The interaction of amine-functionalized materials with heavy metal ions is also of great interest for environmental remediation. Amine-functionalized porous polymer gels have shown high efficiency in capturing heavy metal ions like Pb(II) from aqueous solutions. nih.gov The removal capacity is pH-dependent; at low pH, protonation of the amino groups leads to electrostatic repulsion of the metal ions. nih.gov As the pH increases, the amino groups become deprotonated and act as effective binding sites for the metal ions. nih.gov

The interaction with metal nanoparticles is another burgeoning field. While specific studies on this compound with metal nanoparticles are not detailed in the provided context, the general principles of amine-nanoparticle interactions are well-established. The lone pair of electrons on the nitrogen atom can readily coordinate to the surface of metal nanoparticles, leading to their stabilization and functionalization. This interaction can influence the catalytic and optical properties of the nanoparticles.

Ligand/MaterialMetal IonKey Findings
Hexadentate Schiff base ligandFe(III), Al(III), Cr(III)High and selective binding affinity for Fe(III) with a pM of 21.82 at pH 7.4. nih.gov
Amine-functionalized porous polymer gelsPb(II)Efficient capture of Pb(II) ions, with performance dependent on pH. nih.gov

Chiral Ligand Design for Enantioselective Catalytic Processes

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. Chiral amines and their derivatives are valuable building blocks in the design of such ligands.

While the direct use of this compound in a widely reported chiral ligand was not found in the search results, the principles of chiral ligand design using similar amine-containing scaffolds are well-documented. The introduction of chirality into a ligand framework allows for the creation of a chiral environment around a metal center. This, in turn, can lead to the selective formation of one enantiomer of a product in a catalytic reaction.

The synthesis of chiral ligands often starts from the chiral pool, utilizing naturally occurring chiral molecules. enamine.net These ligands are then coordinated to transition metals like rhodium or ruthenium to create catalysts for asymmetric reactions such as hydrogenation, hydrosilylation, and hydroformylation. enamine.net

A significant area of application for chiral amine synthesis is the asymmetric hydrogenation of prochiral imines. acs.org Various chiral ligands, often in combination with iridium or palladium catalysts, have been developed for this purpose. For instance, C4-TunePhos has been used as a chiral ligand in the palladium-catalyzed hydrogenation of exocyclic ketimines, achieving high enantioselectivities. acs.org

Another approach involves the use of chiral π-Cu(II) complexes for enantioselective α-amination reactions. nih.gov In one study, in situ generated π-Cu(II) complexes with N-(5H-dibenzo[a,d] enamine.netannulen-5-yl)-l-alanine-derived amides as chiral ligands catalyzed the α-amination of N-acyl-3,5-dimethylpyrazoles with high yields and enantioselectivities (up to >99% yield and 99% ee). nih.gov The enantioselectivity is rationalized by the specific coordination of the substrate to the chiral copper complex. nih.gov

The design and synthesis of modular chiral ligands have been instrumental in advancing enantioselective catalysis. acs.org These ligands can be fine-tuned to optimize the activity and efficiency of the catalyst for a specific transformation. acs.org

Catalyst SystemReaction TypeKey Features
Rhodium or Ruthenium with chiral diphosphine ligandsAsymmetric hydrogenation, hydrosilylation, hydroformylationUtilizes ligands derived from the chiral pool. enamine.net
Palladium with C4-TunePhos ligandAsymmetric hydrogenation of ketiminesProvides access to enantioenriched cyclic amines. acs.org
π-Cu(II) with N-acyl-l-alanine-derived amidesEnantioselective α-aminationAchieves high yields and enantioselectivities (up to >99% ee). nih.gov

Supramolecular Chemistry and Materials Science Applications

Role as Building Blocks in the Synthesis of Functional Polymers, including Polyamides

The presence of two distinct amine groups—a primary aromatic amine and a primary aliphatic amine—on the 3-(Aminomethyl)naphthalen-1-amine molecule allows it to serve as a monomeric building block in the synthesis of various functional polymers. Polyamides, a class of polymers characterized by amide linkages (-CO-NH-) in their backbone, are a prime example. These materials are known for their high thermal stability and mechanical strength. nih.gov

In the context of polyamide synthesis, this compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). The amine groups react with the carboxylic acid groups to form the repeating amide bonds that constitute the polymer chain. The incorporation of the naphthalene (B1677914) moiety into the polymer backbone is expected to impart enhanced thermal resistance and specific optical properties, such as fluorescence, derived from the aromatic system.

The synthesis of functional aromatic polyamides often involves chain-growth polycondensation to achieve polymers with controlled molecular mass and structure. mdpi.com By incorporating monomers like this compound, it is possible to create polyamides with unique architectures and functionalities. For instance, the naphthalene unit can influence the polymer's solubility, processability, and its performance in applications like gas separation membranes or high-performance films. mdpi.com

Table 1: Potential Polymerization Reactants for this compound

Reactant TypeExample CompoundResulting Polymer Linkage
Dicarboxylic AcidTerephthalic acidAmide
Diacyl ChlorideSebacoyl chlorideAmide
DiisocyanateToluene diisocyanateUrea

This versatility allows for the creation of a wide array of polymers where the naphthalene-based diamine provides a rigid, aromatic segment, influencing the final material's properties.

Applications in the Development of Functional Materials and Organic-Inorganic Hybrid Structures

The reactive amine groups of this compound facilitate its use in the creation of novel functional materials, including organic-inorganic hybrid structures. These hybrid materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level.

One common method for preparing these hybrids is the sol-gel process. In this process, the amine groups of the naphthalene derivative can react with inorganic precursors, such as silanes like tetraethoxysilane (TEOS). This reaction can lead to the formation of covalent bonds between the organic and inorganic phases, ensuring a homogeneous material and preventing phase separation. For instance, novel organic-inorganic hybrids have been developed using phenylethynyl imide silanes that chemically bond with a polyimide matrix while also forming an inorganic silica (B1680970) network through oxane bonds. nasa.gov Similarly, the amine groups in this compound can be functionalized to react within such systems, creating a gradient interphase that enhances adhesion and durability. nasa.gov

The resulting hybrid materials can exhibit a range of enhanced properties, including:

Improved Thermal Stability: The incorporation of an inorganic network can significantly raise the degradation temperature of the material.

Enhanced Mechanical Strength: The rigid inorganic component can increase the hardness and modulus of the material.

Tailored Optical Properties: The naphthalene unit can impart fluorescence, making the hybrid materials suitable for sensor or optoelectronic applications.

Engineering of Covalent Organic Frameworks (COFs) Incorporating Aminomethylnaphthalene Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their high porosity, large surface area, and tunable functionality make them promising for applications in gas storage, catalysis, and sensing. nih.gov

The synthesis of COFs relies on the precise assembly of molecular building blocks, often referred to as linkers. Amine-containing compounds are among the most crucial linkers, particularly for the construction of imine-based COFs, which are known for their high chemical stability. tcichemicals.com These COFs are typically synthesized through the condensation reaction between multi-amine and multi-aldehyde linkers. alfa-chemistry.comcd-bioparticles.net

This compound, with its two amine groups and rigid naphthalene core, is a prime candidate for use as a linker in COF synthesis. Its defined geometry can direct the formation of specific network topologies. When reacted with aldehyde linkers of different symmetries (e.g., linear, trigonal, or tetragonal), it can potentially form two-dimensional (2D) or three-dimensional (3D) frameworks. nih.gov

Table 2: Potential Aldehyde Linkers for COF Synthesis with this compound

Aldehyde Linker ExampleSymmetryPotential COF Linkage
TerephthalaldehydeLinear (C2)Imine
1,3,5-TriformylbenzeneTrigonal (C3)Imine
Tetrakis(4-formylphenyl)methaneTetrahedral (Td)Imine

The incorporation of the aminomethylnaphthalene linker into a COF structure would be expected to confer properties derived from the naphthalene unit, such as intrinsic fluorescence, which could be utilized for developing luminescent sensors. The porosity and chemical environment of the COF could be fine-tuned by selecting appropriate co-monomers, leading to materials designed for specific molecular recognition or catalytic tasks.

Spectroscopic Characterization and Analytical Methodologies for 3 Aminomethyl Naphthalen 1 Amine Compounds

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in 3-(Aminomethyl)naphthalen-1-amine. The primary amine (NH2) and aminomethyl (CH2-NH2) groups, along with the aromatic naphthalene (B1677914) core, give rise to characteristic vibrational bands.

Primary amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric vibrations. libretexts.orgorgchemboulder.com A medium to strong N-H bending (scissoring) vibration is expected between 1650 cm⁻¹ and 1580 cm⁻¹. orgchemboulder.com Furthermore, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ range. orgchemboulder.com The C-N stretching vibrations for the aromatic amine and the aliphatic aminomethyl group are anticipated in the regions of 1335-1250 cm⁻¹ and 1250-1020 cm⁻¹, respectively. orgchemboulder.com The presence of the naphthalene ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch (asymmetric & symmetric)3500-3300Primary Amine (-NH₂)
C-H Stretch (aromatic)>3000Naphthalene Ring
C-H Stretch (aliphatic)<3000Aminomethyl (-CH₂-)
N-H Bend (scissoring)1650-1580Primary Amine (-NH₂)
C=C Stretch (aromatic)1600-1450Naphthalene Ring
C-N Stretch (aromatic)1335-1250Aryl-NH₂
C-N Stretch (aliphatic)1250-1020CH₂-NH₂
N-H Wag910-665Primary Amine (-NH₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H NMR and ¹³C NMR Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the precise assignment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the aminomethyl group, and the amine protons. The aromatic protons will appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm). The chemical shift and coupling patterns of these protons are influenced by the positions of the amino and aminomethyl substituents. The methylene protons (-CH₂-) of the aminomethyl group would likely appear as a singlet or a finely coupled multiplet, depending on the solvent and its interaction with the adjacent amine protons, in the range of δ 3.5-4.5 ppm. The protons of the two amine groups (-NH₂) are expected to produce broad signals, the chemical shifts of which are highly dependent on solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The naphthalene ring will exhibit a series of signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the nitrogen atoms will be deshielded. The methylene carbon of the aminomethyl group is expected to resonate in the aliphatic region (typically δ 40-50 ppm). The precise chemical shifts can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5110 - 150
-CH₂- Protons3.5 - 4.540 - 50
-NH₂ ProtonsVariable (broad)-

Mass Spectrometry Techniques: LC-MS, ESI-MS, and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing the purity of the compound and can be coupled with tandem mass spectrometry (MS/MS) for structural elucidation. nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like amines. In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For instance, a study on amino acid analysis utilized high-resolution quadrupole orbitrap mass spectrometry for precise quantification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of the naphthalene ring. The absorption spectrum of naphthalene derivatives typically shows characteristic bands corresponding to π→π* transitions. For 1-naphthylamine (B1663977), absorption maxima are observed around 313 nm. researchgate.net The introduction of the aminomethyl group at the 3-position is expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity due to its influence on the electronic structure of the naphthalene chromophore. mdpi.com Studies on related aminonaphthalene derivatives show absorption bands in the UV region between 304–358 nm. nih.gov The solvent environment can also influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy for Photophysical Properties and Quantum Efficiency

Naphthalene and its derivatives are often fluorescent, and fluorescence spectroscopy can be used to study the photophysical properties of this compound. Upon excitation at a wavelength corresponding to an absorption band, the molecule may emit light at a longer wavelength (Stokes shift). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process.

The position of the amino and aminomethyl groups on the naphthalene ring can significantly affect the fluorescence properties. rsc.org For example, studies on aminonaphthalimides have shown that the fluorescence spectra can be highly sensitive to solvent polarity. rsc.org The fluorescence behavior of 1-aminonaphthalene has been studied in detail, revealing information about its excited state geometry. researchgate.net The quantum efficiency and fluorescence lifetime are important parameters for potential applications in areas such as fluorescent probes and materials science. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of this compound. The experimentally determined percentages of these elements are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₂N₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound. This technique is often used in conjunction with other spectroscopic methods for the complete characterization of a new chemical entity.

Element Theoretical Mass % (for C₁₁H₁₂N₂)
Carbon (C)76.71%
Hydrogen (H)7.02%
Nitrogen (N)16.27%

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are pivotal in determining the operational limits and intrinsic properties of chemical compounds. TGA and DSC are complementary methods that, when used in conjunction, offer a detailed profile of a material's response to temperature changes.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a compound, identifying the temperature ranges of decomposition, and quantifying the mass loss at each stage. For an organic molecule like this compound, a TGA thermogram would be expected to show a stable baseline at lower temperatures, followed by one or more distinct steps of mass loss as the temperature increases, corresponding to the decomposition of the molecule.

The initial decomposition temperature provides a key indicator of the compound's thermal stability. For aromatic amines, decomposition often involves the cleavage of C-N bonds and the fragmentation of the aromatic structure. The atmosphere used during the analysis (e.g., inert nitrogen or oxidative air) can significantly influence the decomposition pathway and the final residual mass.

Illustrative TGA Data for a Hypothetical Aromatic Amine

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 200< 1%Loss of adsorbed moisture/solvent
200 - 350~ 45%Initial decomposition (e.g., loss of aminomethyl group)
350 - 600~ 50%Further fragmentation of the naphthalene ring
> 600~ 5%Residual char

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The sharpness and position of this peak can provide information about the purity and crystalline nature of the compound.

If the compound were amorphous or semi-crystalline, a glass transition (Tg) might be observed as a step-like change in the baseline of the DSC curve. Exothermic peaks could indicate processes such as crystallization from an amorphous state or decomposition. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, is a measure of the energy required to melt the solid and is related to the degree of crystallinity.

Similar to TGA, specific DSC data for this compound is not available in the public domain. However, an illustrative data table can be presented to show the type of information that would be obtained.

Illustrative DSC Data for a Hypothetical Crystalline Aromatic Amine

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting150155120
Decomposition> 250--

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The combination of TGA and DSC provides a comprehensive thermal profile. For instance, TGA can distinguish between a mass loss due to evaporation and one due to decomposition, which can sometimes be ambiguous in a DSC curve alone.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and composition. For a solid compound like this compound, SEM analysis is invaluable for characterizing its morphology, including crystal shape, size distribution, and surface texture.

The sample, typically mounted on a stub and coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup, is placed in the SEM chamber under vacuum. The electron beam interacts with the sample, generating various signals, including secondary electrons, backscattered electrons, and X-rays. Secondary electron imaging is most commonly used for morphological studies as it provides detailed information about the surface features.

An SEM analysis of a crystalline powder of this compound would reveal the habit of the crystals (e.g., needles, plates, prisms), their degree of aggregation, and the presence of any amorphous domains. The magnification capabilities of SEM allow for the examination of features from the millimeter to the nanometer scale. This information is crucial for understanding the material's processability, dissolution characteristics, and other physical properties that are dependent on its solid-state structure.

While no specific SEM images for this compound have been found in the reviewed literature, it is a standard technique for the morphological characterization of crystalline organic compounds. The resulting micrographs would provide a visual record of the compound's solid-state architecture.

Theoretical and Computational Studies of 3 Aminomethyl Naphthalen 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Aminomethyl)naphthalen-1-amine, DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to determine its optimized molecular geometry. mdpi.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like X-ray crystallography. mdpi.comnih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. nih.gov The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution and help identify the regions susceptible to electrophilic and nucleophilic attacks. researchgate.net

Table 1: Selected Geometric and Electronic Parameters from DFT Calculations

Parameter Description Typical Calculated Value
Bond Lengths (Å) Distances between bonded atoms. Varies based on specific bonds.
**Bond Angles (°) ** Angles formed by three consecutive bonded atoms. Varies based on atomic arrangement.
Dihedral Angles (°) Torsional angles between planes of atoms. Varies based on molecular conformation.
HOMO Energy (eV) Energy of the highest occupied molecular orbital. Varies with computational method.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital. Varies with computational method.

| HOMO-LUMO Gap (eV) | Difference in energy between HOMO and LUMO. | Varies with computational method. |

Application of Semiempirical Methods in Quantum Chemical Computations

Semiempirical quantum chemistry methods offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.orgnumberanalytics.com These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations. wikipedia.orguni-muenchen.de This makes them suitable for studying large molecular systems. numberanalytics.comnih.gov

The core principle of these methods is the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly speeds up the calculations. uni-muenchen.de While faster, the accuracy of semiempirical methods can be less reliable if the molecule under study is significantly different from the molecules used to parameterize the method. ucsb.edu These methods are often used for initial geometry optimizations and for calculating properties like heats of formation. uni-muenchen.de

Table 2: Common Semiempirical Methods and Their Characteristics

Method Basis Key Features
MNDO NDDO One of the earlier NDDO-based models, known for some deficiencies like poor description of hydrogen bonds. ucsb.edu
AM1 NDDO An improvement over MNDO, offering better treatment of hydrogen bonds. nih.gov

| PM3 | NDDO | A reparameterization of AM1, widely used for its statistical approach to parameterization. ucsb.edu |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govyoutube.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. youtube.comnih.gov For this compound and its derivatives, docking studies can reveal how the molecule interacts with the active site of a biological target. nih.gov

The process involves placing the ligand in various conformations within the receptor's binding site and evaluating the interaction energy for each pose using a scoring function. youtube.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The results of molecular docking, such as binding affinity and specific interactions with amino acid residues, provide valuable information for optimizing the ligand's structure to improve its binding potency. nih.govphyschemres.org

Analysis of Molecular Descriptors and Their Correlation with Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org This is achieved by calculating various molecular descriptors that encode different aspects of the molecular structure. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net

For a series of compounds related to this compound, QSAR models can be developed to predict their biological activity. nih.govmdpi.com By identifying the descriptors that are most correlated with the activity, researchers can gain insights into the structural features that are important for the desired biological effect. nih.gov This information guides the design of new, more potent analogues. mdpi.com The validity of a QSAR model is assessed through its predictive power on a set of new compounds. nih.gov

Computational Analysis and Prediction of Spectroscopic Data

Computational methods can be used to predict various spectroscopic properties of molecules, such as NMR and UV-Vis spectra. researchgate.net DFT calculations are commonly employed for this purpose. mdpi.com For instance, the chemical shifts in ¹H and ¹³C NMR spectra can be simulated and compared with experimental data to confirm the molecular structure. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov The calculated excitation energies and oscillator strengths provide information about the electronic transitions responsible for the observed absorption bands. These computational predictions are a valuable tool for interpreting experimental spectra and understanding the electronic transitions within the molecule. researchgate.netnih.gov

Mechanistic Elucidation through Computational Reaction Dynamics and Pathway Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates involved in a reaction pathway. researchgate.netmdpi.com For reactions involving this compound, computational analysis can help understand the sequence of bond-breaking and bond-forming events. mdpi.com

Advanced Research Applications Limited to in Vitro Models

Enzyme Inhibition Studies in In Vitro Systems

Derivatives of 3-(Aminomethyl)naphthalen-1-amine have been investigated for their ability to inhibit several key enzymes implicated in disease pathogenesis.

Papain-like Protease (PLpro): In the context of antiviral research, naphthalen-1-ylethanamine-containing small molecules have been designed and synthesized as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. nih.gov This enzyme is crucial for viral replication and for dysregulating the host's immune response. nih.govresearchgate.net Studies have shown that specific inhibitors can effectively target PLpro, with some compounds demonstrating potent inhibitory activity. nih.govnih.govresearchgate.net For instance, a series of covalent inhibitors based on the noncovalent PLpro inhibitor GRL0617 were designed, with the most potent compound exhibiting a high inhibitory constant and achieving sub-micromolar efficacy against different SARS-CoV-2 variants in mammalian cell lines. researchgate.net The development of these inhibitors is a promising strategy for creating direct-acting antiviral therapeutics against COVID-19. nih.govresearchgate.net

Heat Shock Protein 90 (Hsp90): The Hsp90 molecular chaperone system is another target of interest. Research has demonstrated that inhibiting Hsp90 can lead to the degradation of certain disease-related proteins. For example, treatment with an Hsp90 inhibitor was found to disrupt the interaction of a mutant protein with Hsp90, leading to its preferential degradation in vitro. merckmillipore.com This highlights the potential of targeting Hsp90 in protein misfolding diseases. merckmillipore.com

DNA Binding Affinity Investigations in In Vitro Cellular Models

The interaction of naphthalimide derivatives, which are structurally related to this compound, with DNA has been a significant area of research. These compounds are known to act as DNA intercalators, meaning they can insert themselves between the base pairs of the DNA double helix. nih.gov This intercalation can alter the topological structure of DNA, which in turn affects the function of enzymes like topoisomerase II that are essential for DNA replication and repair. nih.gov The ability of these compounds to bind to DNA is a key aspect of their potential as anticancer agents. nih.gov

Cytotoxic Activity Evaluation in Various In Vitro Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines in vitro. The goal of these studies is to identify compounds with potent and selective anticancer activity.

For example, certain N-heteroaryl enamino amides and dihydropyrimidinethiones have been assessed for their cytotoxic activity against human cancer cell lines such as AGS and MCF-7. nih.gov While some of these compounds showed cytotoxic effects, their potency was compared to established anticancer drugs like cisplatin. nih.gov Similarly, the synthesis and cytotoxic activity of helenalin (B1673037) amine adducts and related derivatives have been explored against various cell lines. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected compounds.

Compound/DerivativeCancer Cell LineActivity Metric (e.g., IC50)Reference
N-heteroaryl enamino amidesAGS, MCF-7Varied IC50 values nih.gov
DihydropyrimidinethionesAGS, MCF-7Generally more cytotoxic than enamino amides nih.gov
Helenalin amine adductsVariousCytotoxic activity demonstrated nih.gov

Antimicrobial Efficacy in In Vitro Bacterial and Fungal Models

The antimicrobial properties of naphthylamine derivatives have been tested against a range of bacteria and fungi in vitro. These studies are crucial in the search for new agents to combat infectious diseases, especially with the rise of antibiotic resistance. nih.gov

Thiazolidinone derivatives incorporating a nitronaphthylamine substituent have demonstrated both antibacterial and antifungal properties. nih.gov Their activity has been evaluated against bacterial strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as various Candida species. nih.gov Some of these newly synthesized compounds have shown antibacterial activity comparable to aminopenicillins and antifungal activity similar to fluconazole. nih.gov

The following table presents a summary of the in vitro antimicrobial activity.

Compound/DerivativeMicrobial StrainActivity Metric (e.g., MIC)Reference
Thiazolidinone derivatives with nitronaphthylamineStaphylococcus aureus, Bacillus subtilisSimilar to aminopenicillins nih.gov
Thiazolidinone derivatives with nitronaphthylamineCandida speciesSimilar to fluconazole nih.gov
Thiazolidinone derivatives with nitronaphthylamineKlebsiella pneumoniae, Escherichia coli500-1000 µg/mL nih.gov

Antimalarial Activity Assessment in In Vitro Parasitic Models

The fight against malaria, a life-threatening parasitic disease, has spurred research into novel antimalarial compounds. Derivatives of this compound have shown promise in in vitro models using the malaria parasite, Plasmodium falciparum. beilstein-journals.orgmdpi.com

Various synthetic derivatives have been tested for their ability to inhibit the growth of different strains of P. falciparum, including chloroquine-sensitive and chloroquine-resistant strains. mdpi.com For instance, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives exhibited antimalarial activity with IC50 values in the sub-micromolar to micromolar range. mdpi.com The in vitro antimalarial activity is often assessed using methods that measure the incorporation of radioactive precursors like [3H]-hypoxanthine by the parasite, which is an indicator of its metabolic activity and viability. nih.gov

Below is a data table summarizing the in vitro antimalarial activity of some derivatives.

Compound/DerivativeP. falciparum StrainIC50 ValueReference
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m)W2 (chloroquine-resistant)0.07 µM mdpi.com
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m)3D7 (chloroquine-sensitive)0.06 µM mdpi.com
Tertiary alkylamine derivatives of 1,2,4-triazolo[4,3-a]pyrazine3D79.90 to 23.30 µM beilstein-journals.org

Antiparasitic Activity Studies in In Vitro Models

Beyond malaria, the antiparasitic potential of these compounds has been explored against other protozoan parasites like Leishmania, Toxoplasma, and Trypanosoma. nih.gov These parasites are responsible for neglected tropical diseases that affect millions worldwide. nih.govsemanticscholar.org

In vitro studies have demonstrated the efficacy of certain derivatives against various species and life stages of these parasites. For example, the antitubercular drug candidate SQ109, which shares structural similarities with the compounds of interest, has shown potent in vitro activity against Leishmania and Trypanosoma cruzi. nih.govresearchgate.net The activity is often evaluated by measuring the inhibition of parasite growth or survival in culture. nih.govnih.gov

The table below provides a summary of the in vitro antiparasitic activity.

Compound/DerivativeParasiteActivity Metric (e.g., IC50)Reference
SQ109Leishmania donovani (promastigotes)0.175 µM nih.gov
SQ109Trypanosoma cruzi (intracellular)0.610 µM nih.gov
Imidazole-containing azine and benzoazine derivativesLeishmania species, Trypanosoma cruziActive against multiple species nih.govsemanticscholar.org

Antioxidant and Reducing Agent Properties in Chemical Systems

The antioxidant properties of compounds related to this compound are also an area of active investigation. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). nih.gov The antioxidant capacity of these compounds is often evaluated using various chemical assays.

Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.com In the DPPH assay, the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically. nih.gov The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com The enol form of 1,3-dicarbonyl compounds, which can be structurally related to derivatives of interest, is thought to be crucial for their antioxidant activity, particularly in the presence of water. mdpi.com

Corrosion Inhibition Studies

Currently, there are no available in vitro studies that specifically evaluate the efficacy of this compound as a corrosion inhibitor. Research into the corrosion-inhibiting properties of amine derivatives is a broad field, with many studies focusing on various aliphatic and aromatic amines on different metals. researchgate.netcortecvci.comnih.gov However, dedicated research detailing the performance, mechanism, or potential of this compound for preventing the corrosion of materials like steel in controlled laboratory settings is not present in the surveyed literature. dtic.milmdpi.com

Development of Fluorescent Probes for Chemical and Biological Sensing

The naphthalene (B1677914) moiety is a well-known fluorophore used in the design of fluorescent sensors. nih.gov Derivatives of naphthylamine have been successfully developed into probes for various analytical targets. researchgate.netmdpi.com Despite this, specific research employing this compound as the core component for such probes is not documented in the available literature for the following applications.

Metal Ion Detection in Solution

No published studies were found describing the synthesis or application of a fluorescent probe based specifically on this compound for the detection of metal ions in solution. While related naphthalene-based Schiff bases and other derivatives have been shown to act as "off-on" or "turn-on" fluorescent sensors for ions such as Al³⁺, Mg²⁺, Fe³⁺, and Hg²⁺, similar findings for the specified compound are absent. nih.govresearchgate.netresearchgate.net

Sensing of Amines and Other Analytes

There is no available research on the use of this compound as a fluorescent probe for the detection of other amines or analytes. The field includes sensors for biologically significant amines, such as amino acids, and for monitoring spoilage via volatile amine detection. mdpi.comnih.govnih.gov However, studies detailing the development and validation of a sensor system utilizing this compound for these purposes have not been reported.

Detection of Nanomaterials

A review of scientific databases yielded no information on the application of this compound as a fluorescent probe for the detection of nanomaterials in in vitro models.

Optoelectronic and Luminescent Applications

Information regarding the investigation or application of this compound for its specific optoelectronic or luminescent properties is not available in the current body of scientific literature. While the broader class of naphthalene derivatives is explored for such applications due to their inherent fluorescence, studies focusing on the unique photophysical characteristics of this compound are not documented. doi.org

Catalytic Applications in Organic Transformations

No specific studies have been identified that report the use of this compound as a catalyst in organic transformations. While related compounds such as amino amides and other naphthylamine derivatives are explored for their catalytic potential in various reactions, including aminations and aldol (B89426) reactions, the catalytic activity of this compound itself remains an uninvestigated area in the available literature. researchgate.netmdpi.comnih.govmdpi.com

Organocatalysis and Metal-Catalyzed Reactions

The presence of two distinct amino groups on the naphthalene framework of this compound allows for its exploration in both organocatalysis and as a ligand in metal-catalyzed reactions. The aminomethyl group, in particular, can be leveraged for its nucleophilic character and its ability to form key intermediates in catalytic cycles.

In the field of organocatalysis, primary amines are known to participate in various activation modes. For instance, they can react with carbonyl compounds to form iminium ions or enamines, which are crucial intermediates in a wide range of transformations. While direct studies on this compound as an organocatalyst are not extensively documented, its potential can be inferred from the well-established principles of amine organocatalysis. The dual amine functionality also opens up the possibility of creating bifunctional catalysts where one amine group anchors the catalyst to a support or a larger molecule, while the other participates in the catalytic transformation.

As a ligand for metal-catalyzed reactions, this compound can form stable complexes with various transition metals. The formation of Schiff base ligands through the condensation of the primary amine groups with aldehydes or ketones is a common strategy to create multidentate ligands. researchgate.netjptcp.com These ligands can then coordinate with metal centers to generate catalysts for a variety of organic transformations, including cross-coupling reactions and oxidations. researchgate.net The naphthalene backbone provides steric bulk and electronic properties that can be fine-tuned to influence the catalytic activity and selectivity of the resulting metal complex.

A significant application of such ligands is in the synthesis of chiral amines, which are pivotal building blocks in the pharmaceutical and agrochemical industries. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation is a powerful method for producing enantiomerically pure amines, and the design of effective chiral ligands is central to the success of this approach. nih.govacs.org

Chiral Catalyst Development for Enantioselective Processes

The development of chiral catalysts for enantioselective reactions is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds, which is often crucial for their desired biological activity. rsc.org this compound serves as a valuable scaffold for the creation of such catalysts due to its potential for derivatization into chiral ligands.

The synthesis of chiral ligands from this diamine can be achieved through several strategies. One common approach involves the reaction with chiral aldehydes or ketones to form chiral Schiff bases. The resulting imine-containing ligands can then be used to create chiral metal complexes. The stereochemistry of the final product in an enantioselective reaction is dictated by the chiral environment created by the ligand around the metal center.

Another avenue for developing chiral catalysts involves the modification of the amine groups with chiral auxiliaries. This can lead to the formation of chiral phosphine-amine or diamine ligands, which have proven to be highly effective in a variety of asymmetric transformations, including hydrogenations and C-C bond-forming reactions. The rigid naphthalene unit can help in creating a well-defined and predictable chiral pocket, which is essential for high enantioselectivity.

The principles of asymmetric aminomethylation, where a chiral catalyst directs the addition of an aminomethyl group to a prochiral substrate, highlight the importance of chiral amine-derived catalysts. nih.gov While not directly employing this compound, these studies provide a blueprint for how its derivatives could be utilized in similar enantioselective transformations. The development of such catalysts derived from this compound could provide new tools for the asymmetric synthesis of complex molecules.

Below is a table summarizing potential catalytic applications based on the functional groups of this compound and established catalytic principles.

Catalytic ApproachPotential Role of this compoundRelevant Transformation Examples
Organocatalysis Formation of enamine or iminium ion intermediates with carbonyl compounds.Asymmetric aldol reactions, Michael additions.
Metal-Catalysis Precursor to Schiff base ligands for complexation with transition metals.Suzuki-Miyaura cross-coupling, oxidation reactions. researchgate.net
Enantioselective Catalysis Scaffold for chiral diamine or phosphine-amine ligands.Asymmetric hydrogenation, asymmetric allylation. nih.govacs.orgbeilstein-journals.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Aminomethyl)naphthalen-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via hydrogenation of naphthalene derivatives followed by amination. Key parameters include temperature (80–120°C), pressure (2–5 atm H₂), and catalyst selection (e.g., Raney Ni or Pd/C). For example, hydrogenation of 3-nitro-1-naphthalenemethanol followed by reductive amination with ammonia yields the target compound. High-purity starting materials and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for >95% purity .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Structural confirmation employs ¹H/¹³C NMR (e.g., δ ~3.8 ppm for -CH₂-NH₂ and aromatic protons at δ 7.1–8.3 ppm) and FT-IR (N-H stretch ~3350 cm⁻¹, C-N ~1250 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). Mass spectrometry (ESI-MS) confirms molecular weight (MW = 172.23 g/mol) .

Advanced Research Questions

Q. What catalytic systems optimize the amination step in synthesizing this compound, and how do they address selectivity challenges?

  • Methodological Answer : Palladium-catalyzed C-N coupling (e.g., Buchwald-Hartwig amination) improves regioselectivity. Ligands like XPhos enhance catalytic efficiency, reducing side products (e.g., diarylation). Solvent choice (toluene vs. DMF) impacts reaction kinetics; toluene minimizes byproduct formation .

Q. How do electronic and steric effects of substituents on the naphthalene ring influence the compound’s reactivity and biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) reduce amine basicity but enhance receptor binding via hydrophobic interactions. Comparative studies using analogs (e.g., 3-(Difluoromethoxy)naphthalen-1-amine) show ~20% higher binding affinity to serotonin receptors due to increased lipophilicity .

Q. What strategies resolve contradictions in reported yield data for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from catalyst deactivation or incomplete hydrogenation. Kinetic studies (e.g., in situ FT-IR monitoring) reveal optimal H₂ pressure (3 atm) and reaction time (6–8 hr). Statistical tools like Design of Experiments (DoE) identify critical variables (e.g., catalyst loading ≥5 wt%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.